5-HT1D Receptor Affinity: SB-714786 vs. Dual 5-HT1-SSRI SB-649915
SB-714786 exhibits a pKi of 9.1 (Ki ≈ 0.79 nM) at the human 5-HT1D receptor, representing a 2-fold improvement in affinity over the dual 5-HT1-SSRI lead compound SB-649915 (pKi = 8.8) [1]. This difference translates to a Ki of ~1.6 nM for SB-649915 compared to 0.79 nM for SB-714786, confirming that the 8-quinolylmethyl substitution provides a tangible enhancement in 5-HT1D binding potency within the same piperazine series [2]. For researchers requiring maximal target engagement at low compound concentrations, this higher affinity may reduce the required working concentration and mitigate potential off-target effects.
| Evidence Dimension | 5-HT1D receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.1 (Ki ≈ 0.79 nM) |
| Comparator Or Baseline | SB-649915: pKi = 8.8 (Ki ≈ 1.6 nM) |
| Quantified Difference | 2-fold higher affinity (ΔpKi = 0.3) |
| Conditions | [3H]-5-HT displacement in CHO cells expressing human 5-HT1D receptor |
Why This Matters
Higher target affinity enables lower compound usage and reduces the risk of off-target engagement at equivalent effective concentrations, directly impacting experimental cost and data quality.
- [1] Ward SE, Harrington FP, Gordon LJ, et al. Discovery of the First Potent, Selective 5-Hydroxytryptamine1D Receptor Antagonist. J Med Chem. 2005;48(10):3478-3480. View Source
- [2] BindingDB. SB-649915 entry. Accessed 2026. View Source
